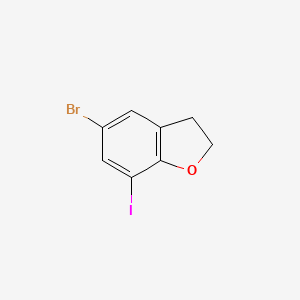

5-溴-7-碘-2,3-二氢苯并呋喃

描述

5-Bromo-7-Iodo-2,3-dihydrobenzofuran is an organic compound . It is used as a building block in the synthesis of various other compounds .

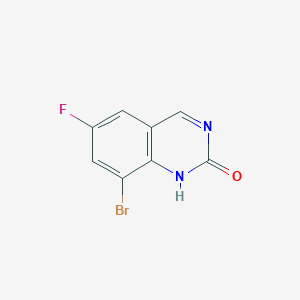

Molecular Structure Analysis

The molecular formula of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran is C8H6BrIO . The molecular weight is 324.94 .Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-7-Iodo-2,3-dihydrobenzofuran are not detailed in the searched resources, benzofuran derivatives have been noted for their wide range of biological and pharmacological applications .Physical And Chemical Properties Analysis

5-Bromo-2,3-dihydrobenzofuran appears as a white to light yellow crystal powder . Its density is 1.6±0.1 g/cm3, boiling point is 251.7±29.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±0.5 mmHg at 25°C .科学研究应用

医学应用 抗癌潜力

5-溴-7-碘-2,3-二氢苯并呋喃在医学研究中显示出前景,特别是在癌症治疗方面。 一些取代的苯并呋喃被发现对各种类型的癌细胞具有显着的细胞生长抑制作用,包括白血病、非小细胞肺癌、结肠癌、中枢神经系统癌、黑色素瘤和卵巢癌 . 这种化合物作为合成达非那新等药物的构建单元的潜力,进一步突出了其在医学应用中的重要性,达非那新用于治疗尿失禁 .

合成化学 药物合成的构建单元

作为一种有机构建单元,5-溴-7-碘-2,3-二氢苯并呋喃可用于合成复杂分子。 它在达非那新合成中的作用就是一个例子,说明了这类化合物如何成为药物开发不可或缺的一部分 .

分析化学 核磁共振和高效液相色谱研究

该化合物的性质使其适合于核磁共振(NMR)和高效液相色谱(HPLC)等分析研究,这些研究对于理解其结构和在各种条件下的行为至关重要 .

作用机制

Target of Action

5-Bromo-7-Iodo-2,3-dihydrobenzofuran is an organic building block that can be used in the synthesis of Darifenacin , a drug used to treat urinary incontinence

Mode of Action

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Benzofuran compounds are known to affect various biological and pharmacological activities, indicating that they may interact with multiple biochemical pathways .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects . The specific effects of this compound would depend on its biological activity and the nature of its interaction with its targets.

实验室实验的优点和局限性

The advantages of using 5-Bromo-7-Iodo-2,3-dihydrobenzofuran in laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, it has been shown to be non-toxic in animal models. The main limitation of using 5-Bromo-7-Iodo-2,3-dihydrobenzofuran in laboratory experiments is that its mechanism of action is not yet fully understood.

未来方向

The potential future directions for 5-Bromo-7-Iodo-2,3-dihydrobenzofuran research include further exploration of its mechanism of action, further investigation of its potential therapeutic applications, and development of improved synthesis methods. Additionally, further studies are needed to determine the safety and efficacy of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran in humans.

安全和危害

While specific safety and hazard information for 5-Bromo-7-Iodo-2,3-dihydrobenzofuran is not available, it’s important to handle all chemicals with appropriate safety measures. For example, 5-Bromo-2,3-dihydrobenzofuran has been associated with certain hazards, including causing skin irritation, serious eye irritation, and potential respiratory irritation .

属性

IUPAC Name |

5-bromo-7-iodo-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFIACZVNSQDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

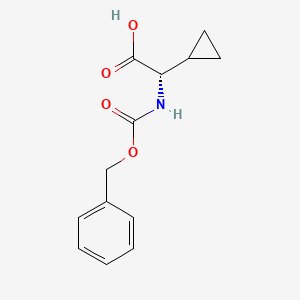

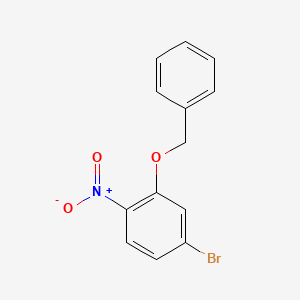

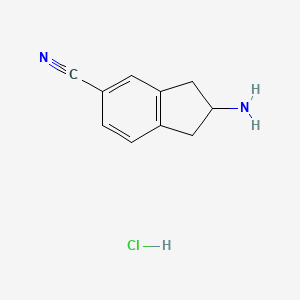

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester](/img/structure/B1376335.png)

![3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376336.png)

![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)

![Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate](/img/structure/B1376350.png)

![(R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1376355.png)